methyl (1S,2S)-2-fluoro-2-methoxycyclopropane-1-carboxylate
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Overview
Description
Methyl (1S,2S)-2-fluoro-2-methoxycyclopropane-1-carboxylate is a cyclopropane derivative with a unique structure that includes a fluorine atom and a methoxy group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl (1S,2S)-2-fluoro-2-methoxycyclopropane-1-carboxylate typically involves the cyclopropanation of suitable precursors. One common method is the reaction of a fluorinated alkene with a diazo compound in the presence of a catalyst. The reaction conditions often include the use of a solvent such as dichloromethane and a temperature range of 0-25°C to ensure optimal yield and selectivity.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the process. Additionally, purification techniques such as distillation and crystallization are employed to obtain the desired product with high purity.
Chemical Reactions Analysis
Types of Reactions
Methyl (1S,2S)-2-fluoro-2-methoxycyclopropane-1-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Substitution: Nucleophilic substitution reactions can replace the fluorine atom with other functional groups.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) are commonly used.
Reduction: Lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typical reducing agents.
Substitution: Nucleophiles like sodium azide (NaN₃) or thiols (RSH) can be used under mild conditions.
Major Products Formed
Oxidation: Carboxylic acids or ketones.
Reduction: Alcohols.
Substitution: Various substituted cyclopropane derivatives.
Scientific Research Applications
Methyl (1S,2S)-2-fluoro-2-methoxycyclopropane-1-carboxylate has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis to create more complex molecules.
Biology: Investigated for its potential as a bioactive compound in enzyme inhibition studies.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of methyl (1S,2S)-2-fluoro-2-methoxycyclopropane-1-carboxylate involves its interaction with specific molecular targets. The fluorine atom and methoxy group can influence the compound’s reactivity and binding affinity to enzymes or receptors. The cyclopropane ring provides rigidity, which can enhance the compound’s stability and selectivity in biological systems.
Comparison with Similar Compounds
Similar Compounds
- Methyl (1S,2S)-2-chloro-2-methoxycyclopropane-1-carboxylate
- Methyl (1S,2S)-2-bromo-2-methoxycyclopropane-1-carboxylate
- Methyl (1S,2S)-2-iodo-2-methoxycyclopropane-1-carboxylate
Uniqueness
Methyl (1S,2S)-2-fluoro-2-methoxycyclopropane-1-carboxylate is unique due to the presence of the fluorine atom, which imparts distinct electronic and steric properties. This makes it more reactive in certain chemical reactions and potentially more effective in biological applications compared to its halogenated analogs.
Properties
Molecular Formula |
C6H9FO3 |
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Molecular Weight |
148.13 g/mol |
IUPAC Name |
methyl (1S,2S)-2-fluoro-2-methoxycyclopropane-1-carboxylate |
InChI |
InChI=1S/C6H9FO3/c1-9-5(8)4-3-6(4,7)10-2/h4H,3H2,1-2H3/t4-,6+/m0/s1 |
InChI Key |
KSQFZAJXSLCDEQ-UJURSFKZSA-N |
Isomeric SMILES |
COC(=O)[C@@H]1C[C@]1(OC)F |
Canonical SMILES |
COC(=O)C1CC1(OC)F |
Origin of Product |
United States |
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